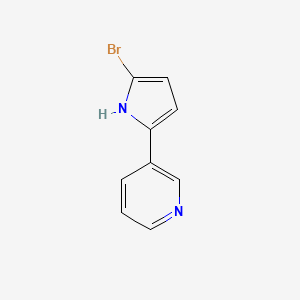

3-(5-Bromo-1h-pyrrol-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromo-1H-pyrrol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBZWTLTEQTGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Bromo 1h Pyrrol 2 Yl Pyridine and Its Precursors

Strategies for Constructing the Pyrrole-Pyridine Interannular Linkage

The creation of the pivotal carbon-carbon bond between the pyrrole (B145914) and pyridine (B92270) moieties is the cornerstone of synthesizing 3-(5-Bromo-1H-pyrrol-2-yl)pyridine. Various synthetic strategies have been developed to achieve this, each with its own set of advantages and limitations. These methods can be broadly categorized into cross-coupling reactions, direct arylation reactions, and cycloaddition approaches.

Cross-Coupling Reactions Involving Halogenated Pyridines or Pyrroles

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-C bonds and are widely employed in the synthesis of bi-heterocyclic compounds. wikipedia.orgorgsyn.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is a highly utilized method for forging the pyrrole-pyridine linkage due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid and halide precursors. nih.govnih.govthermofisher.com This reaction typically involves the palladium-catalyzed coupling of a boronic acid or its ester with a halide.

For the synthesis of this compound, two main Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of a 3-halopyridine with 5-bromo-1H-pyrrol-2-ylboronic acid or its ester.

Strategy B: Coupling of a 3-pyridylboronic acid or its ester with a dihalogenated pyrrole, such as 2,5-dibromo-1H-pyrrole.

The choice of strategy often depends on the availability and stability of the starting materials. For instance, the synthesis of N-Boc-2-pyrroleboronic acid and its subsequent coupling with various 5-bromoindazoles has been successfully demonstrated, showcasing the feasibility of using pyrrole boronic acids in Suzuki reactions. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(dppf)Cl2, a base like K2CO3, and a solvent such as dimethoxyethane. nih.gov Similarly, the coupling of 2-pyridylboronates with aryl and heteroaryl bromides has been achieved using a Pd2dba3/ligand catalyst system. nih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(dppf)Cl2 / K2CO3 | 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid | 1-ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | Good | nih.gov |

| Pd2dba3 / Ligand 1 | Lithium triisopropyl 2-pyridylboronate and 3,5-(bis-trifluoromethyl)bromobenzene | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82% | nih.gov |

| Pd2dba3 / Ligand 1 | Lithium triisopropyl 2-pyridylboronate and 4-bromoanisole | 2-(4-methoxyphenyl)pyridine | 74% | nih.gov |

| Pd2dba3 / Ligand 1 | Lithium triisopropyl 2-pyridylboronate and 5-bromopyrimidine | 5-(pyridin-2-yl)pyrimidine | 91% | nih.gov |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Pyrrole-Pyridine Linkage

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are valuable for constructing the 3-(pyrrol-2-yl)pyridine scaffold.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to couple sp2-sp2, sp2-sp3, and sp3-sp3 hybridized carbon atoms. wikipedia.org The synthesis of bipyridines has been successfully achieved using Negishi coupling, demonstrating its applicability to pyridine-containing heterocycles. orgsyn.org A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides has been developed using Pd2(dba)3 and the X-Phos ligand. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide or triflate. wikipedia.orglibretexts.org A significant advantage of this method is the stability of organostannanes to air and moisture. thermofisher.com However, the toxicity of tin compounds is a major drawback. organic-chemistry.org The Stille reaction has been used to synthesize complex molecules containing heterocyclic rings. wikipedia.orglibretexts.org

Sonogashira Coupling: While primarily used for forming carbon-carbon triple bonds, the Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide can be a precursor step in a more complex synthesis leading to the desired pyrrole-pyridine structure. A ligand-controlled acyl and decarbonylative Sonogashira reaction of alkenyl thioesters with terminal alkynes has been developed. acs.org

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Key Features |

| Negishi | Organozinc | Aryl, Vinyl, Allyl Halide | Palladium or Nickel | High functional group tolerance, couples various carbon hybridizations. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin | Aryl, Vinyl Halide or Triflate | Palladium | Stable organometallic reagents, but toxic. thermofisher.comwikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne | Aryl, Vinyl Halide | Palladium and Copper | Forms C-C triple bonds, can be a precursor step. acs.org |

Table 2: Overview of Other Palladium-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions offer a more economical alternative to palladium-catalyzed methods. These reactions have been successfully employed for the synthesis of various nitrogen-containing heterocycles. For instance, copper-catalyzed three-component reactions have been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines. rsc.orgresearchgate.net Copper catalysis has also been utilized for the synthesis of pyridines and pyrimidines. dntb.gov.ua Furthermore, a copper-catalyzed arylation of tryptamines provides direct access to C3-aryl pyrroloindolines, demonstrating the potential of copper catalysis in forming C-C bonds involving pyrrole-like structures. rsc.org

Direct Arylation Reactions

Direct arylation reactions represent a more atom-economical approach as they avoid the pre-functionalization of one of the coupling partners with an organometallic group. These reactions involve the direct coupling of a C-H bond with an aryl halide. Palladium-catalyzed direct arylation has been used for the synthesis of 3-aryl pyrrolidines. nih.gov

Cycloaddition Reactions for Ring Formation followed by Linkage

Cycloaddition reactions can be a powerful tool for the initial construction of either the pyrrole or the pyridine ring, which is then subsequently functionalized and coupled.

[3+2] Cycloaddition: This strategy can be used to form the pyrrole ring. For example, glycine-based [3+2] cycloaddition reactions are used to synthesize pyrrolidine-containing polycyclic compounds. mdpi.com Silver-catalyzed [3+2] annulation of 2H-azirines and CF3-imidoyl sulfoxonium ylides provides access to CF3-substituted pyrroles. acs.org

Diels-Alder Cycloaddition: The Diels-Alder reaction can be employed to construct the pyridine ring. The Boger pyridine synthesis is an inverse-electron demand Diels-Alder reaction of a 1,2,4-triazine (B1199460) with an enamine to form a pyridine. wikipedia.org A palladium-catalyzed, multicomponent synthesis of pyrido[2,1-α]isoindoles has been reported, involving a cycloaddition with in situ generated arynes. rsc.org

Synthesis of Substituted Pyrrole Ring Precursors

The formation of the pyrrole ring is a cornerstone of this synthesis, with numerous established methods available for its construction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Achieving selective bromination at the C-5 position of the pyrrole ring is critical. Direct bromination of unsubstituted pyrrole often leads to polybrominated products due to the high reactivity of the pyrrole ring. Therefore, regioselective methods are paramount.

Electrophilic bromination of pyrroles with electron-withdrawing groups (EWGs) at the C-2 position, such as esters or aldehydes, can direct bromination to the C-4 and C-5 positions. However, this often results in a mixture of isomers that can be difficult to separate. researchgate.net To overcome this, specific reagents and conditions have been developed to favor 5-bromination. One effective method involves the use of tetrabutylammonium (B224687) tribromide (TBABr₃) with pyrrole-2-carboxamide substrates, which has been shown to yield the 5-bromo species as the major product. researchgate.net Another approach is the use of a dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) system, which serves as a mild and selective brominating agent for various pyrrole derivatives. researchgate.netbit.edu.cn

| Reagent/System | Substrate Type | Major Product | Reference |

| Tetrabutylammonium tribromide (TBABr₃) | Pyrrole-2-carboxamides | 5-Bromo-1H-pyrrole-2-carboxamide | researchgate.net |

| DMSO/HBr | Pyrrole derivatives | Bromo-pyrroles | researchgate.netbit.edu.cn |

| N-Bromosuccinimide (NBS) | Pyrrole-2-carboxylates | Mixture of 4- and 5-bromo isomers | researchgate.net |

This table presents reagents used for the selective bromination of pyrrole derivatives.

The construction of the pyrrole ring itself can be accomplished through several classic annulation strategies. These methods involve the condensation of various precursors to form the five-membered heterocyclic ring.

Paal-Knorr Synthesis: This is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. semanticscholar.orgacs.org The reaction is typically catalyzed by an acid. semanticscholar.org

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). semanticscholar.orgwikipedia.org The reaction is generally performed under acidic conditions with heating. semanticscholar.org

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis utilizes the reaction of an α-halo ketone with a β-ketoester and an amine (like ammonia) to produce a substituted pyrrole. nih.gov

Van Leusen Pyrrole Synthesis: This reaction forms pyrroles from the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base. The process occurs via a Michael addition followed by a 5-endo cyclization and elimination of the tosyl group. wikipedia.org

Feist-Bénary Furan Synthesis: While primarily for furans, this reaction between α-halo ketones or aldehydes and the enolate of a β-dicarbonyl compound can be adapted for pyrrole synthesis by using ammonia or primary amines.

Recent advancements have focused on making these classical syntheses more environmentally friendly. semanticscholar.org

Synthesis of Substituted Pyridine Ring Precursors

Various methods exist to introduce substituents at the C-3 position of the pyridine ring. The choice of strategy often depends on the desired functionality that will be used for coupling to the pyrrole ring.

From 3-Aminopyridines: 3-Aminopyridines are versatile precursors. They can undergo diazotization to form a diazonium salt, which can then be reacted with various nucleophiles to introduce different functional groups at the C-3 position. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for creating carbon-carbon bonds. A common strategy involves using a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) and coupling it with an appropriate organometallic pyrrole reagent. nih.gov

Multicomponent Reactions: Modern synthetic approaches include multicomponent reactions that can build the substituted pyridine ring in a single step from simpler starting materials. For example, a three-component reaction based on an aza-Wittig/Diels-Alder sequence can provide rapid access to diverse polysubstituted pyridines. nih.gov

Reductive Functionalization: A strategy to access 3-substituted piperidines, which can potentially be aromatized to pyridines, involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. acs.org

| Precursor | Reaction Type | Resulting Functionality | Reference |

| 3-Aminopyridine | Diazotization | Various (e.g., -OH, -OR) | google.com |

| 3-Halopyridine | Suzuki Coupling | C-C bond (e.g., aryl, vinyl) | nih.gov |

| Aldehydes, unsaturated acids, enamines | Aza-Wittig/Diels-Alder | Polysubstituted pyridine | nih.gov |

This table summarizes strategies for the C-3 functionalization of the pyridine ring.

Regioselective and Stereoselective Considerations in Synthetic Pathways

Regioselectivity is a crucial consideration throughout the synthesis of this compound.

For the pyrrole ring , as discussed, the primary regiochemical challenge is the selective bromination at the C-5 position. The presence and nature of a substituent at C-2 heavily influence the outcome of electrophilic substitution. researchgate.net For instance, the use of N-protection or specific directing groups can be essential to achieve the desired 5-bromo isomer exclusively. researchgate.net

For the pyridine ring , regioselectivity is key during its initial synthesis or functionalization. In multicomponent reactions, the substitution pattern of the final pyridine product is determined by the specific starting materials used. nih.gov When starting with an existing pyridine ring, the inherent reactivity of the positions (C-2/6, C-3/5, C-4) towards different types of reagents dictates the synthetic strategy. For example, direct electrophilic substitution on pyridine is often difficult and occurs primarily at the C-3 position under harsh conditions, while nucleophilic substitution favors the C-2 and C-4 positions. Therefore, pre-functionalization, such as halogenation at C-3, is a common tactic to enable subsequent cross-coupling reactions. nih.gov

Stereoselectivity is less of a concern for the final aromatic product but can be important in certain synthetic intermediates. For example, in the synthesis of 3-substituted piperidines as potential precursors, controlling the stereochemistry during the addition to a dihydropyridine ring is critical. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrroles and pyridines. semanticscholar.org

For pyrrole synthesis , this includes:

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds. Modern methods employ water, ethanol, or water-ethanol mixtures as reaction solvents, reducing environmental impact. nih.gov

Catalysis: The use of reusable catalysts and avoiding stoichiometric, often toxic, reagents is a key goal.

Atom Economy: Annulation reactions like the Paal-Knorr synthesis are inherently atom-economical.

Renewable Feedstocks: There is growing interest in using biosourced materials, such as 3-hydroxy-2-pyrones, as precursors for 1,4-dicarbonyl compounds needed in Paal-Knorr type syntheses. acs.org

Energy Efficiency: The use of microwave irradiation or ultrasound activation can often reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org

For pyridine synthesis , green approaches also involve the development of catalytic, one-pot, and multicomponent reactions to increase efficiency and reduce waste. nih.gov The use of mechanochemistry (ball-milling) to activate reagents can also reduce or eliminate the need for solvents.

Reactivity and Chemical Transformations of 3 5 Bromo 1h Pyrrol 2 Yl Pyridine

Reactions at the Bromine Moiety

The bromine atom at the 5-position of the pyrrole (B145914) ring is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and other transformations.

Subsequent Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S bond formation for further functionalization)

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely employed method for creating new carbon-carbon bonds by reacting the bromo-substituted pyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly efficient for the synthesis of biaryl and heteroaryl compounds.

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 3-(5-Bromo-1H-pyrrol-2-yl)pyridine | Substrate |

| Boronic Acid/Ester | Arylboronic acid (e.g., Phenylboronic acid) | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | DME, Toluene, Dioxane/Water | Reaction Medium |

| Temperature | 80-110 °C | Reaction Condition |

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This method is highly effective for coupling aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or secondary amine | Coupling Partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Source |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes the catalyst |

| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction Medium |

| Temperature | 80-120 °C | Reaction Condition |

C-O and C-S Bond Formation: The formation of aryl ethers and thioethers can be achieved through similar cross-coupling strategies. The Buchwald-Hartwig C-O coupling and the Ullmann condensation are two prominent methods. The Ullmann reaction typically employs copper catalysts at higher temperatures, while the Buchwald-Hartwig methodology utilizes palladium catalysts with specific ligands under milder conditions. For C-S bond formation, palladium- or copper-catalyzed couplings with thiols are effective.

Nucleophilic Substitution Reactions with Various Nucleophiles

Direct nucleophilic aromatic substitution (SNA_r) of the bromine atom in this compound is generally challenging. Pyrroles are considered π-excessive aromatic systems, which makes them inherently less reactive towards nucleophilic attack. While the pyridine (B92270) ring exerts an electron-withdrawing effect, it may not be sufficient to activate the pyrrole ring for SNA_r with common nucleophiles under standard conditions. Such reactions typically require strong activation by potent electron-withdrawing groups on the aromatic ring or the use of very strong nucleophiles.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, thereby generating a potent nucleophile that can react with various electrophiles. This transformation is typically carried out at low temperatures using organolithium reagents (e.g., n-butyllithium or t-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride). The presence of the acidic N-H proton on the pyrrole ring necessitates the use of at least two equivalents of the organometallic reagent: one to deprotonate the pyrrole nitrogen and the second to perform the halogen-metal exchange. The resulting organometallic intermediate can then be trapped with a variety of electrophiles.

| Step | Reagent | Purpose |

|---|---|---|

| Deprotonation/Exchange | n-BuLi (2.2 equiv) | Deprotonates N-H and exchanges Br for Li |

| Solvent | Anhydrous THF or Diethyl Ether | Reaction Medium |

| Temperature | -78 °C to 0 °C | Reaction Condition |

| Electrophilic Quench | DMF, CO₂, Aldehydes, Ketones, Alkyl halides | Introduces a new functional group |

Reactivity of the Pyrrole N1-H Site

The nitrogen atom of the pyrrole ring is another key site for functionalization, allowing for the introduction of various substituents or protecting groups.

N-Alkylation and N-Arylation Reactions

The pyrrole nitrogen can be readily alkylated or arylated under basic conditions. N-alkylation is typically achieved by treating the substrate with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

N-arylation can be accomplished through copper-catalyzed methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, using an aryl halide as the coupling partner.

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the pyrrole nitrogen to prevent unwanted side reactions. A variety of protecting groups are available for this purpose. The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.

Common Protecting Groups for Pyrrole Nitrogen:

Sulfonyl Groups (e.g., Tosyl (Ts), Benzenesulfonyl): These are robust, electron-withdrawing groups that can decrease the reactivity of the pyrrole ring. They are typically introduced using the corresponding sulfonyl chloride in the presence of a base. Deprotection is often achieved with strong bases like NaOH or KOH in an alcoholic solvent.

Carbamates (e.g., tert-Butoxycarbonyl (Boc)): The Boc group is widely used and can be introduced using di-tert-butyl dicarbonate (Boc₂O). It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).

Silyl Groups (e.g., Triisopropylsilyl (TIPS)): These groups are useful when mild, non-acidic and non-basic deprotection is required. They are typically removed using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF).

2-(Trimethylsilyl)ethoxymethyl (SEM): This group is stable to a wide range of conditions and can be removed with fluoride ions or strong Lewis acids.

| Protecting Group | Protection Reagent | Deprotection Condition |

|---|---|---|

| Tosyl (Ts) | Tosyl chloride (TsCl), Base (e.g., NaH) | NaOH or KOH in MeOH/H₂O |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Trifluoroacetic acid (TFA) in DCM |

| Triisopropylsilyl (TIPS) | TIPSCl, Base (e.g., Imidazole) | Tetrabutylammonium fluoride (TBAF) in THF |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEMCl, Base (e.g., NaH) | TBAF in THF or Lewis Acids (e.g., BBr₃) |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is located in an sp² hybrid orbital and is not part of the aromatic π-system. Consequently, it retains basic and nucleophilic character, making it a primary site for reactions with electrophiles and metal centers.

The pyridine nitrogen atom of this compound serves as an effective donor site, enabling it to act as a ligand in coordination chemistry. Transition metal pyridine complexes are numerous and well-studied. wikipedia.org The compound can coordinate to a variety of transition metal centers, such as cobalt(II), copper(I), copper(II), and zinc(II), typically acting as a monodentate ligand through the pyridine nitrogen. nih.gov

The formation of these complexes is influenced by several factors including the metal salt used, the stoichiometry of the reactants, and the reaction conditions. While the pyrrole NH can also potentially engage in coordination, the pyridine nitrogen is the more common and stronger coordination site. The steric bulk of the pyrrolyl group at the 3-position and the bromo group on the pyrrole ring may influence the geometry and stability of the resulting metal complexes.

Table 1: Examples of Coordination Complexes with Pyridine-Type Ligands

| Metal Center | General Formula of Complex | Coordination Mode | Reference |

|---|---|---|---|

| Cobalt(II) | [CoX₂L₂] (X = Cl, Br) | Monodentate via Pyridine N | |

| Zinc(II) | [ZnX₂L₂] (X = Cl, Br) | Monodentate via Pyridine N | |

| Copper(I) | [Cu(L)Cl]n, [Cu₂(L)₂Cl₂] | Monodentate via Pyridine N | nih.gov |

Note: L in this table represents general pyridine-containing ligands. Specific studies on this compound are not extensively documented, but similar behavior is expected.

The nucleophilicity of the pyridine nitrogen allows it to react with alkylating agents to form quaternary pyridinium salts. This reaction, known as quaternization, typically involves treating the pyridine derivative with an alkyl halide. osti.gov For this compound, reaction with an agent like methyl iodide would yield 3-(5-Bromo-1H-pyrrol-2-yl)-1-methylpyridinium iodide. The reactivity in quaternization reactions can be influenced by the electronic effects of substituents on the pyridine ring. osti.gov

Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide group enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic substitution. scripps.eduacs.org The oxidation is commonly achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst. rsc.orggoogle.com The N-oxidation of this compound would result in this compound N-oxide.

Table 2: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Solvent | Temperature | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to Room Temp. | rsc.org |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | Elevated Temp. | google.com |

| Hydrogen Peroxide / Trifluoroacetic Acid | Trifluoroacetic Acid | 40 - 80 °C | google.com |

Electrophilic Aromatic Substitution Reactions on Pyrrole and Pyridine Rings

The two aromatic rings in this compound exhibit markedly different reactivities towards electrophiles. The pyrrole ring is highly electron-rich and thus strongly activated for electrophilic aromatic substitution, whereas the pyridine ring is electron-deficient and deactivated. pearson.comaklectures.com

The pyrrole ring is significantly more reactive than benzene, and electrophilic substitution occurs under mild conditions. pearson.comlibretexts.org Substitution typically happens at the 2- and 5-positions due to the superior resonance stabilization of the resulting cationic intermediate. libretexts.orgonlineorganicchemistrytutor.com In this compound, positions 2 and 5 of the pyrrole ring are already occupied. The remaining positions are C3 and C4. The pyridin-3-yl group at C2 is electron-withdrawing, and the bromo group at C5 is deactivating, both of which will reduce the high intrinsic reactivity of the pyrrole ring. Substitution would likely occur at the C4 position, which is meta to the deactivating bromo group and less sterically hindered.

Conversely, the pyridine ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions require harsh conditions, and substitution is directed to the 3-position. aklectures.comquora.com In the target molecule, the 3-position is already substituted. The remaining positions (2, 4, 5, 6) are all deactivated. The presence of the electron-donating pyrrolyl substituent may slightly mitigate this deactivation, but electrophilic attack on the pyridine ring is expected to be significantly less favorable than on the pyrrole ring.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-positions. stackexchange.comquora.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com

In this compound, there are no leaving groups at the activated 2-, 4-, or 6-positions of the pyridine ring. Therefore, direct SNAr reactions under standard conditions are unlikely. However, the reactivity of the pyridine ring towards nucleophiles can be enhanced by prior modification. For instance, N-oxidation to form this compound N-oxide would activate the 2- and 4-positions for nucleophilic attack. Additionally, the use of a Lewis acid to coordinate to the pyridine nitrogen can activate the ring towards nucleophilic functionalization. nih.govsemanticscholar.org

Hydrogenation and Reduction Reactions of the Heterocyclic Rings

Both the pyrrole and pyridine rings can be reduced, although the conditions required often differ, allowing for potential selectivity. Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine ring. mdpi.com This transformation is typically achieved using transition metal catalysts such as rhodium, ruthenium, or iridium under hydrogen pressure. acs.orgresearchgate.net

The reduction of the pyrrole ring is more challenging due to its high electron density, which inhibits the initial steps of many reduction processes like the Birch reduction. beilstein-journals.org However, pyrroles can be partially reduced to 3-pyrrolines (2,5-dihydropyrroles) using a dissolving metal reduction, such as zinc powder in an acidic medium (Knorr-Rabe reduction). beilstein-journals.org Complete hydrogenation of the pyrrole ring to a pyrrolidine ring generally requires more forcing conditions.

For this compound, selective reduction of the pyridine ring over the pyrrole ring is likely achievable under standard catalytic hydrogenation conditions. It is also important to consider that the carbon-bromine bond may undergo hydrogenolysis (cleavage by reduction) under certain catalytic hydrogenation conditions, leading to the formation of 3-(1H-pyrrol-2-yl)pyridine.

Table 3: General Conditions for Hydrogenation of Pyridine and Pyrrole Rings

| Ring System | Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Pyridine | Catalytic Hydrogenation | Ru/C, Rh/C, Ir-complexes, H₂ | Piperidine | mdpi.compatsnap.com |

| Pyrrole | Dissolving Metal Reduction | Zn, HCl | 3-Pyrroline | beilstein-journals.org |

Spectroscopic and Structural Elucidation Methodologies for 3 5 Bromo 1h Pyrrol 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on both the pyridine (B92270) and pyrrole (B145914) rings.

The pyridine ring protons would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The exact chemical shifts and coupling patterns would depend on the substitution pattern. For a 3-substituted pyridine ring, one would expect to see characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling between adjacent protons.

The pyrrole ring protons would also exhibit signals in the aromatic region, typically between δ 6.0 and 8.0 ppm. The presence of the bromine atom at the 5-position would influence the chemical shift of the adjacent proton. The NH proton of the pyrrole ring would likely appear as a broad singlet, and its chemical shift could vary significantly depending on the solvent and concentration.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine H | 7.0 - 9.0 | d, t, dd |

| Pyrrole H | 6.0 - 8.0 | d, t |

| Pyrrole NH | Variable | br s |

Note: This is a generalized table based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the range of δ 120-150 ppm. The carbon atom attached to the nitrogen (C2 and C6) would typically be the most downfield. The carbon atoms of the pyrrole ring would also appear in the aromatic region, generally between δ 100 and 140 ppm. The carbon atom bonded to the bromine (C5 of the pyrrole ring) would have its chemical shift significantly influenced by the heavy atom effect of bromine.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C | 120 - 150 |

| Pyrrole C | 100 - 140 |

| Pyrrole C-Br | ~100 |

Note: This is a generalized table based on typical values for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pyridine and pyrrole rings and for assigning quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of bromine and the correct number of carbon, hydrogen, and nitrogen atoms. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Electron Ionization Mass Spectrometry involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint that can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the bond between the two rings, and fragmentation of the individual heterocyclic rings. Analysis of these fragment ions would further support the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the analysis of polar, medium to high molecular weight compounds. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound, ESI-MS in positive ion mode is expected to show a prominent protonated molecule [M+H]⁺. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the molecular ion cluster will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

For this compound, the primary fragmentation would likely involve the loss of the bromine atom or cleavage of the bond between the two heterocyclic rings.

Table 1: Predicted ESI-MS Data for this compound

| m/z (Predicted) | Ion Identity | Notes |

| 224/226 | [M+H]⁺ | Isotopic doublet due to ⁷⁹Br/⁸¹Br, with approximately 1:1 intensity ratio. |

| 145 | [M+H - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 78 | [Pyridine+H]⁺ | Cleavage of the bond between the pyrrole and pyridine rings, with the charge retained on the pyridine fragment. |

| 67 | [Pyrrole]⁺ | Cleavage of the bond between the rings, with the charge retained on the pyrrole fragment. |

This table is based on theoretical fragmentation patterns and data from related compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the pyrrole and pyridine rings, as well as the carbon-bromine bond.

Expected Vibrational Modes:

N-H Stretching: The pyrrole ring contains a secondary amine (N-H) group, which is expected to show a stretching vibration in the region of 3400-3200 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The C-H bonds on both the pyridine and pyrrole rings will exhibit stretching vibrations in the region of 3150-3000 cm⁻¹. pw.edu.pl

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to appear in the 1600-1400 cm⁻¹ region. Pyridine itself shows characteristic ring vibrations around 1580, 1500, and 1440 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring and the bond connecting the two rings will likely be observed in the 1300-1100 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.orgmissouri.edu

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings are expected in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern. libretexts.org

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretch | Pyrrole Ring |

| 3150-3000 | C-H Stretch | Aromatic Rings |

| 1600-1400 | C=C and C=N Stretch | Pyridine and Pyrrole Rings |

| 1300-1100 | C-N Stretch | Pyrrole Ring and Inter-ring Bond |

| 900-675 | C-H Out-of-plane Bend | Aromatic Rings |

| 690-515 | C-Br Stretch | Bromo-substituent |

This table is based on established group frequencies for the constituent functional groups. researchgate.netpw.edu.plresearchgate.netorgchemboulder.comlibretexts.orgmissouri.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The molecule this compound contains two conjugated heterocyclic rings, which will give rise to characteristic electronic transitions. The primary transitions expected are π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the pyrrole and pyridine rings, these transitions are expected to be intense. Pyrrole exhibits a strong π → π* transition around 210 nm. omlc.org Pyridine shows π → π* transitions at approximately 200 nm and 257 nm. libretexts.orgresearchgate.net The conjugation between the two rings in the target molecule is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. For pyridine, the n → π* transition is observed around 270-280 nm, often as a shoulder on the more intense π → π* band. libretexts.org

The bromine substituent is also expected to have a modest bathochromic effect on the absorption maxima due to its auxochromic nature.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) (Predicted) | Type of Transition | Chromophore |

| ~ 220-240 | π → π | Pyrrole and Pyridine Rings |

| ~ 260-280 | π → π | Conjugated Bi-heterocyclic System |

| ~ 280-300 | n → π* | Pyridine Ring |

This table is based on theoretical principles and data from the individual heterocyclic components. omlc.orglibretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this compound was found in the provided search results, the general methodology and expected structural features can be discussed. The process would involve growing a single crystal of the compound suitable for X-ray diffraction analysis.

Expected Structural Features:

Planarity: Both the pyrrole and pyridine rings are individually planar. However, there will be a dihedral angle between the planes of the two rings due to some degree of steric hindrance.

Bond Lengths and Angles: The C-C, C-N, and C-H bond lengths and angles within the pyridine and pyrrole rings are expected to be consistent with those of other substituted pyridines and pyrroles. The C-Br bond length will also be a key parameter.

Intermolecular Interactions: In the solid state, it is anticipated that the molecules will be packed in a way that maximizes stabilizing interactions. These could include:

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of chains or dimers.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Halogen Bonding: The bromine atom could participate in halogen bonding interactions with electronegative atoms of neighboring molecules.

The determination of the crystal structure would provide invaluable information about the conformation and supramolecular assembly of this compound in the solid state.

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | ~1500 |

| Z | 4 |

| Dcalc (g/cm³) | ~1.5 |

| R-factor | < 0.05 |

This table presents hypothetical data for a compound of this type and is for illustrative purposes only.

Advanced Research Applications and Derivatization Strategies for 3 5 Bromo 1h Pyrrol 2 Yl Pyridine

Utility as a Versatile Chemical Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic pyrrole (B145914) ring and a pyridine (B92270) ring, along with a functionalizable bromine atom, makes 3-(5-bromo-1H-pyrrol-2-yl)pyridine a valuable scaffold in organic synthesis.

The bromine atom on the pyrrole ring is a key handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the systematic development of diverse analogues. For instance, the bromine can be readily substituted using transition-metal-catalyzed reactions.

Notably, Suzuki coupling reactions can be employed to introduce new carbon-carbon bonds by reacting the bromo-pyrrolopyridine with a variety of boronic acids. This method is well-documented for the synthesis of diverse analogs of similar brominated heterocyclic compounds. This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups, leading to a library of compounds with potentially varied biological activities or material properties. Similarly, other coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig amination can be envisioned, further expanding the chemical space accessible from this starting material. The reactivity of the bromine atom facilitates its use as a key intermediate in the synthesis of complex organic molecules.

Beyond simple functionalization, this compound can serve as a precursor for the construction of more elaborate heterocyclic systems. The pyrrole and pyridine rings can undergo further reactions to build fused polycyclic structures. For example, the nitrogen atoms in the pyrrole and pyridine rings can act as nucleophiles or be activated to participate in cyclization reactions.

This compound is a structural building block in organic synthesis with applications in medicinal chemistry. Its isomeric structure, 5-bromo-1H-pyrrolo[2,3-b]pyridine, is a known precursor for the synthesis of azaindole-based protein kinase inhibitors. tcichemicals.comtcichemicals.com This suggests that this compound could similarly be a valuable starting material for developing novel kinase inhibitors and other biologically active molecules. google.com The synthesis of pyrazolo[3,4-b]pyridines, another class of biologically important heterocycles, often involves the construction of a pyrazole (B372694) ring onto a pre-existing pyridine ring, highlighting the utility of pyridine derivatives in building complex heterocyclic systems. nih.gov

Applications in Materials Science Research

The electronic and structural features of this compound make it a promising candidate for the development of novel materials with interesting electronic and optical properties.

The extended π-conjugated system inherent in the pyrrole-pyridine scaffold, which can be further extended through polymerization at the bromine site, makes it a suitable monomer for the synthesis of functional polymers. These polymers could find applications in the field of organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

The development of conjugated polymers from multipotent precursors allows for the creation of organic semiconductors with tailored electronic properties. nih.gov By analogy, polymerization of this compound derivatives could lead to new semiconducting materials. The optoelectronic properties of such polymers can be fine-tuned by diversifying the aromatic units attached to the pyrrolo-pyridine core. rsc.org

The pyridine and pyrrole nitrogen atoms in this compound can act as coordinating sites for metal ions, making it a potential ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). Pyrrole- and pyridine-based ligands are widely used in catalysis and for the construction of MOFs. mdpi.comnih.govresearchgate.netresearchgate.net

MOFs are porous materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.orgmdpi.comnih.govresearchgate.net The structure and functionality of the organic linker are crucial in determining the properties of the resulting MOF. The bidentate nature of the pyrrole-pyridine scaffold, combined with the potential for post-synthetic modification at the bromine position, makes this compound an attractive building block for designing novel MOFs with tailored properties.

Development of Optoelectronic or Photoluminescent Probes

Molecules with extended π-systems and heteroatoms often exhibit interesting photophysical properties. The pyrrole-pyridine core of this compound can be chemically modified to create fluorescent probes for various applications, including biological imaging and chemical sensing. nih.gov

For instance, derivatization of the scaffold could lead to compounds that exhibit changes in their fluorescence emission upon binding to specific ions or biomolecules. mdpi.com The development of fluorescent protein sensors and other optical probes is a rapidly growing field, and novel heterocyclic fluorophores are in high demand. nih.gov The photoconductive properties observed in some palladium(II) complexes with disubstituted 2-(2'-pyridyl)pyrroles suggest that metal complexes of this compound could also exhibit interesting photophysical behaviors suitable for optoelectronic applications. nih.gov

Future Research Directions for 3 5 Bromo 1h Pyrrol 2 Yl Pyridine

Exploration of Highly Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, future efforts could focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Research should be directed at one-pot or tandem reactions that construct the bi-heterocyclic core with high atom economy. Green chemistry principles ought to be at the forefront of this exploration. frontiersin.org This includes the investigation of bio-based solvents, the reduction or elimination of hazardous reagents, and the use of energy-efficient techniques. frontiersin.org For instance, microwave-assisted organic synthesis (MAOS) could be explored to accelerate reaction times and improve yields, as has been demonstrated for other heterocyclic systems like 1H-pyrrolo[3,2-c]pyridines. nih.gov Similarly, developing catalyst-free reactions in aqueous media at ambient temperatures represents a significant goal for sustainable production. frontiersin.org

Below is a table outlining potential sustainable synthetic strategies that warrant investigation.

| Synthetic Strategy | Catalyst/Medium | Potential Advantages | Relevant Precedent |

| Microwave-Assisted Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Aqueous/Dioxane | Rapid reaction times, increased yields | Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov |

| Catalyst-Free Condensation | Water | Environmentally benign, reduced cost, energy conservation | Synthesis of substituted 2-aminothiazoles frontiersin.org |

| Bio-based Solvent Synthesis | Eucalyptol, PEG-400, or Ethyl Lactate | Use of renewable resources, recyclability, reduced toxicity | Synthesis of various heterocycles like benzimidazoles and pyrazolines frontiersin.org |

| Natural Acid Catalysis | Fruit juices (e.g., pineapple, grape) | Biodegradable catalyst, mild conditions, cost-effective | Synthesis of Schiff bases and dihydropyrimidines frontiersin.org |

Discovery of Unprecedented Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely dictated by the interplay between the electron-deficient pyridine (B92270) ring, the electron-rich pyrrole (B145914) ring, and the strategically placed bromine atom. The bromine atom is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

Future research should aim to uncover novel transformation pathways beyond these standard methods. A key area of interest would be selective C-H functionalization at various positions on either heterocyclic ring. This would bypass the need for pre-functionalized starting materials, thus improving synthetic efficiency. The Fischer indole (B1671886) synthesis, a classic method for creating indole frameworks, has been adapted for the synthesis of the related 5-bromo-7-azaindole (B68098) scaffold and could be explored for novel cyclizations involving the target molecule. researchgate.net The reactivity of the pyrrole nitrogen also presents opportunities for N-alkylation or N-arylation, further diversifying the molecular architecture.

The following table details potential transformations for future study.

| Reaction Type | Reagents & Conditions | Potential Product Class |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyrrolopyridines |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Amino-substituted pyrrolopyridines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyrrolopyridines |

| Direct C-H Arylation | Aryl halide, Pd catalyst, Ligand | Directly functionalized pyrrolopyridines |

| Reductive Dehalogenation | Reducing agent (e.g., H₂, Pd/C) | 3-(1H-pyrrol-2-yl)pyridine |

Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemistry. For this compound, this integrated approach can significantly accelerate the discovery process. Molecular modeling studies, such as those used to understand how related compounds bind to biological targets like tubulin, can provide crucial insights. nih.gov

Future research should employ quantum chemical methods, like Density Functional Theory (DFT), to predict the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These calculations can forecast the most probable sites for electrophilic and nucleophilic attack, guiding the design of new reactions. Docking studies at the active sites of enzymes, similar to those performed for 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines, could predict potential biological targets and inform the design of new kinase inhibitors. researchgate.net These theoretical predictions would then be tested and refined through targeted laboratory experiments, creating an efficient feedback loop for discovery.

An example of an integrated workflow is presented below.

| Step | Computational Approach | Experimental Approach | Objective |

| 1. Initial Analysis | DFT calculations for electron density and bond energies. | NMR, IR, and Mass Spectrometry characterization. | Understand baseline reactivity and structure. |

| 2. Reaction Prediction | Modeling of transition states for potential C-H activation pathways. | Small-scale screening of catalysts and reaction conditions. | Identify the most feasible and selective new reactions. |

| 3. Biological Target ID | Virtual screening and molecular docking against kinase libraries. | In vitro enzymatic assays against predicted targets. | Discover potential applications as a bioactive molecule. |

| 4. Refinement | Re-evaluation of docking poses based on initial bio-activity data. | Synthesis of optimized analogues based on structure-activity relationships. | Enhance potency and selectivity of lead compounds. |

Expansion into Emerging Fields of Chemical Research

To further push the boundaries of what is possible with this compound, research should embrace emerging technologies in chemical synthesis.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. vapourtec.com The synthesis of related pyrazole (B372694) and pyrazolopyridine scaffolds has been successfully demonstrated using flow reactors, often leading to higher yields and shorter reaction times. nih.gov Future work could adapt existing or newly developed syntheses of this compound to flow systems, which is particularly advantageous for handling hazardous intermediates or performing high-energy reactions safely. vapourtec.comnih.gov

Mechanochemistry: This field involves inducing chemical reactions by mechanical force (e.g., grinding, milling), often in the absence of a solvent. researchgate.net Mechanochemistry is a key pillar of green chemistry, as it can reduce waste and energy consumption. The synthesis of imidazo[1,2-α]pyridine has been successfully achieved using mechanochemical methods like manual grinding and vortex mixing, highlighting the potential for this technique in preparing nitrogen-containing heterocycles. researchgate.net Applying mechanochemistry to the synthesis of this compound could provide a highly efficient and solvent-free production route.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of brominated pyrrole-pyridine hybrids typically involves palladium-catalyzed cross-coupling reactions or direct functionalization of preformed pyridine/pyrrole scaffolds. For example, Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (a structurally related compound) is synthesized via Suzuki-Miyaura coupling between brominated pyrrole intermediates and pyridine boronic acids . To optimize reaction conditions:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) in varying solvent systems (e.g., DMF, THF, or toluene).

- Temperature Gradients : Reactions at 80–120°C can alter yield and purity.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high-purity isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for pyrrole NH (~δ 11–12 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm). Coupling patterns confirm substitution positions .

- ¹³C NMR : Identify carbons adjacent to bromine (C-Br typically δ 95–110 ppm).

- HRMS : Confirm molecular formula (C₉H₆BrN₂) with <5 ppm mass error.

- X-ray Crystallography : Resolve steric effects in solid-state structures, as demonstrated for analogous bromopyridine derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions, and what parameters validate these predictions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, bromine at the pyrrole 5-position shows higher electrophilicity, favoring Suzuki couplings .

- Validation : Compare predicted reaction pathways with experimental yields. A deviation <10% between computed activation energies and observed kinetics confirms model reliability.

Q. What strategies resolve contradictions in reported biological activity data for brominated pyrrole-pyridine hybrids?

- Methodological Answer :

- Dose-Response Analysis : Test compound purity via HPLC (>98%) to exclude impurities affecting bioactivity .

- Target Profiling : Use kinase inhibition assays or cellular uptake studies to differentiate direct vs. off-target effects. For instance, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine showed variable IC₅₀ values due to solvent-dependent solubility .

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing bromine at C5 directs nucleophiles to C2/C4 positions on the pyridine ring.

- Steric Effects : Bulky substituents on the pyrrole nitrogen hinder access to C3, favoring C2 substitution.

- Experimental Design : React with morpholine (small nucleophile) vs. tert-butylamine (bulky) in DMSO at 60°C. Monitor regioselectivity via LC-MS and ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.